molecular formula C17H21NO B1242691 Tomoxetine CAS No. 63940-51-2

Tomoxetine

Cat. No. B1242691
CAS RN: 63940-51-2
M. Wt: 255.35 g/mol
InChI Key: VHGCDTVCOLNTBX-UHFFFAOYSA-N
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Description

Tomoxetine, also known as LY139603, is a compound that has been researched for its potential as an antidepressant. It is known for selectively inhibiting norepinephrine uptake and has been evaluated for its safety and pharmacologic activity in humans (Zerbe et al., 1985).

Synthesis Analysis

This compound has been synthesized through various methods. A notable approach involves the use of (S)-1-Phenyl-3-buten-1-ol as a building block, which is then converted to this compound through steps including etherification, ozonolysis, mesylation, and substitution with methylamine (Bracher & Litz, 1996).

Molecular Structure Analysis

The molecular structure of this compound has been studied in detail, particularly focusing on its stereoselectivity. The phenoxypropylamine derivative of this compound shows different potencies between its optical isomers, with the (-)-isomer being more potent (Oberlender et al., 1987).

Chemical Reactions and Properties

Various derivatives of this compound have been synthesized to study its binding properties and selectivity. For instance, iodothis compound derivatives demonstrated high affinity for serotonin uptake sites, indicating the compound's potential for pharmacological studies of serotonin and norepinephrine uptake sites (Chumpradit et al., 1992).

Physical Properties Analysis

The research has not provided specific details on the physical properties of this compound. However, its pharmacological profile, including its uptake inhibition properties, suggests its solubility and stability characteristics would be significant for its action as a potential antidepressant (Fuller & Hemrick-Luecke, 1983).

Chemical Properties Analysis

This compound's chemical properties, such as its affinity for norepinephrine and serotonin uptake sites and its efficacy in inhibiting these uptakes, play a crucial role in its potential as a treatment for conditions like depression and ADHD (Gehlert et al., 1995).

Scientific Research Applications

Tomoxetine in Pediatric ADHD

An open-label trial of this compound in pediatric attention deficit hyperactivity disorder (ADHD) showed its potential as a nonstimulant norepinephrine enhancer. This study reported significant decreases in symptom severity ratings by parents and study investigators, with this compound being well-tolerated in the pediatric population (Kratochvil et al., 2001).

This compound in Treating Depression

This compound demonstrated efficacy in the treatment of newly admitted depressed patients. In a 6-week open-label study, patients exhibited statistically and clinically significant improvement in depression symptoms as measured by the Hamilton Depression Rating Scale (Chouinard et al., 2004).

Pharmacological Profile of this compound

This compound, a norepinephrine reuptake inhibitor, was initially investigated as a potential treatment for depressive illness in the 1980s. Later, it was repurposed for ADHD treatment and underwent phase III trials for this indication. Its development history reflects its versatility in addressing different mental health conditions (Preti, 2002).

Mechanism of Action in ADHD

A study on athis compound (formerly this compound) demonstrated its efficacy in ADHD by increasing norepinephrine and dopamine levels in the prefrontal cortex of rats. This increase in catecholamines in regions involved in attention and memory was hypothesized to mediate the therapeutic effects of athis compound in ADHD (Bymaster et al., 2002).

Comparative Efficacy with Methylphenidate

In a study comparing athis compound with methylphenidate, both drugs were associated with marked improvement in ADHD symptoms. No significant differences were observed between the two in terms of efficacy, suggesting that this compound (athis compound) is a viable alternative to traditional stimulant medications for ADHD (Kratochvil et al., 2002).

Cognitive Function Improvement in ADHD Children

Alternative to Methylphenidate in ADHD Treatment

This compound showed efficacy and safety in treating ADHD in children who were unresponsive to methylphenidate. It led to significant symptom relief, demonstrating its effectiveness as an alternative treatment for ADHD (Wang Da-bin, 2011).

Mechanism of Action

Target of Action

Atomoxetine, also known as this compound, primarily targets the norepinephrine transporter (NET) . This transporter is responsible for the reuptake of norepinephrine (NE) in the brain. By inhibiting NET, Athis compound increases the availability of NE in the synaptic cleft . Additionally, Athis compound has been shown to inhibit the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .

Mode of Action

Athis compound acts as a selective norepinephrine reuptake inhibitor (SNRI) . It binds to NET, preventing the reuptake of NE throughout the brain . This increases the concentration of NE in the synaptic cleft, enhancing noradrenergic transmission . This selective action is beneficial in the treatment of ADHD, as it avoids many of the side effects associated with stimulant medications .

Biochemical Pathways

The increased levels of NE and dopamine in the brain, particularly in the PFC, improve symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity . Dysregulation in noradrenergic and dopaminergic pathways is thought to play a critical role in suboptimal executive functioning within prefrontal regions of the brain, which are involved in attention and memory .

Pharmacokinetics

Athis compound is rapidly and completely absorbed after oral administration, with an absolute oral bioavailability ranging from 63 to 94% . It is primarily metabolized by the highly polymorphic drug metabolizing enzyme cytochrome P450 2D6 (CYP2D6) . The systemic plasma clearance of athis compound is 0.35 L/h/kg in extensive metabolizers and 0.03 L/h/kg in poor metabolizers . The average steady-state plasma concentrations are approximately 10-fold higher in poor metabolizers compared with extensive metabolizers .

Result of Action

The inhibition of NE reuptake by Athis compound leads to clinically meaningful improvements in the core symptoms of ADHD (inattention, impulsivity, and hyperactivity) as well as quality of life and emotional lability . It is effective and generally well tolerated .

Action Environment

Athis compound’s action can be influenced by environmental factors such as the presence of other medications. For instance, its noradrenergic activity can lead to effects on the cardiovascular system such as increased blood pressure and tachycardia . Therefore, Athis compound should be used with caution in patients with underlying medical conditions .

Safety and Hazards

Atomoxetine may cause serious heart or blood vessel problems. This may be more likely in patients who have a family history of heart disease . It may also cause serious liver problems, stroke, psychosis, and aggression . Athis compound is generally well tolerated .

Future Directions

Future research should deepen the relationship between genotype and phenotype of adult ADHD and their relationship with treatment outcomes . There is a compelling need to develop new and alternative treatment interventions in order to improve the effectiveness of current treatment options by targeting residual symptoms .

properties

IUPAC Name

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCDTVCOLNTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861048
Record name N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63940-51-2
Record name N-Methyl-γ-(2-methylphenoxy)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63940-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
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Synthesis routes and methods

Procedure details

reacting an alkoxide of N-methyl-3-phenyl-3-hydroxypropylamine with 2-fluorotoluene in 1,3-dimethyl-2-imidazolidinone to give N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of tomoxetine?

A1: this compound is a potent and selective inhibitor of norepinephrine (NE) reuptake. [] It exerts its therapeutic effects by increasing the concentration of NE in synaptic clefts, primarily in the prefrontal cortex, an area of the brain associated with attention, executive function, and working memory. [, , , , ]

Q2: How does this compound's mechanism of action differ from that of psychostimulants like methylphenidate?

A2: Unlike psychostimulants, which primarily target dopamine transporters in addition to NE transporters, this compound exhibits selectivity for NE transporters. [, , , ] This selectivity may translate to a different side effect profile, potentially reducing the risk of certain adverse effects associated with dopamine modulation. [, ]

Q3: Does this compound have any effect on dopamine levels in the brain?

A3: While this compound primarily targets NE reuptake, studies in animals suggest that it can indirectly increase dopamine levels in the cortex without significantly affecting subcortical dopamine levels. [] This effect on cortical dopamine is thought to contribute to its therapeutic benefits in ADHD. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H21NO • HCl (this compound hydrochloride). Its molecular weight is 291.82 g/mol.

Q5: How does the structure of this compound contribute to its selectivity for norepinephrine transporters over serotonin transporters?

A5: The p-trifluoromethyl substituent on the phenoxy ring of this compound plays a crucial role in its selectivity for NE transporters. [] Analogs lacking this substituent or with modifications at this position exhibit significantly reduced potency and selectivity for NE uptake inhibition. [, ]

Q6: Have any structural modifications of this compound been explored, and how do they affect its activity?

A6: Research has explored modifications to the this compound structure, primarily by altering the substituents on the phenoxy ring. [] Replacing the p-trifluoromethyl group with other substituents, such as iodine or methoxy groups, has been shown to alter the compound's selectivity for monoamine transporters. [] For instance, iodinated derivatives displayed high affinity for serotonin transporters, while retaining some affinity for NE transporters. []

Q7: What is the bioavailability of this compound after oral administration?

A7: Oral bioavailability of this compound varies significantly between species. Studies in rats revealed low oral bioavailability (F = 4%), attributed to efficient first-pass hepatic metabolism. [] In contrast, dogs exhibited high oral bioavailability (F = 74%), indicating reduced first-pass metabolism in this species. []

Q8: How is this compound metabolized, and what are the major routes of elimination?

A8: this compound undergoes extensive metabolism, primarily in the liver. [] Major metabolic pathways include aromatic ring hydroxylation, benzylic oxidation (observed in rats), and N-demethylation. [] The primary metabolite, 4-hydroxythis compound, is further conjugated to form glucuronide and sulfate conjugates (observed in dogs). [] Excretion occurs mainly through urine (48-66% of the dose) and feces (32-42% of the dose) in both rats and dogs. []

Q9: Does this compound exhibit dose-dependent pharmacokinetics?

A9: Studies in humans suggest potential dose-dependent pharmacokinetics of this compound. [] While a majority of subjects displayed a typical half-life of approximately 4-5 hours after single or multiple doses, some individuals exhibited significantly longer half-lives (around 19 hours), suggesting potential for accumulation in a subset of the population. []

Q10: What preclinical models have been used to evaluate the efficacy of this compound in attention-deficit/hyperactivity disorder (ADHD)?

A10: Preclinical studies have employed various animal models to assess this compound's potential in ADHD. Rodent models of impulsivity, attention, and hyperactivity are frequently utilized. [, ] Additionally, research has explored the effects of this compound on neurochemical markers and electrophysiological activity in brain regions implicated in ADHD pathology. [, , , ]

Q11: Has this compound demonstrated efficacy in clinical trials for ADHD?

A11: Yes, clinical trials have demonstrated the efficacy of this compound in treating ADHD in both children and adults. [, , , , ] Significant improvements in core ADHD symptoms, including inattention, hyperactivity, and impulsivity, have been observed compared to placebo. [, , , , ]

Q12: What analytical methods are commonly employed for the detection and quantification of this compound in biological samples?

A13: Several analytical methods have been developed and validated for the determination of this compound in various matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for its sensitivity and selectivity in quantifying this compound and its metabolites in plasma and other biological fluids. [] Gas chromatography, particularly headspace gas chromatography (HS-GC), has been employed to quantify residual organic solvents in this compound hydrochloride drug substance. []

Q13: Does this compound interact with any drug transporters other than norepinephrine transporters?

A14: While this compound exhibits high selectivity for NE transporters, in vitro studies using rat brain tissue suggest that it can also bind to serotonin transporters, although with lower affinity compared to NE transporters. [] This finding highlights the importance of further investigating potential drug-transporter interactions, particularly at higher doses or in individuals with specific genetic variations in transporter expression or function.

Q14: What are the main alternatives to this compound for treating ADHD, and how do their mechanisms of action compare?

A15: The primary alternatives to this compound for ADHD treatment are psychostimulants, such as methylphenidate and amphetamine derivatives. [] These medications primarily act by blocking both dopamine and NE transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. [] Unlike this compound, which selectively targets NE reuptake, psychostimulants have a more pronounced effect on dopamine levels, particularly in the mesolimbic pathway, which is associated with reward and motivation. []

Q15: What were the initial therapeutic targets of this compound before its development for ADHD?

A16: this compound was initially investigated in the 1980s as a potential treatment for depressive illness due to its selective inhibition of norepinephrine reuptake. [, ] While early clinical trials demonstrated some efficacy in treating depression, its development for this indication was discontinued. [, ] It was later in the 1990s that research refocused on its potential in treating ADHD, leading to its approval for this indication. []

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